Fumonisin B4: A Technical Guide to Fungal Producers, Biosynthesis, and Analysis
Fumonisin B4: A Technical Guide to Fungal Producers, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumonisin B4 (FB4) is a mycotoxin belonging to the fumonisin family, a group of toxic secondary metabolites produced by several species of fungi.[1] Structurally similar to sphingosine, fumonisins disrupt sphingolipid metabolism, a pathway crucial for cell signaling, membrane structure, and other cellular functions. This disruption is the basis for their toxicity. While Fumonisin B1 (FB1) is the most studied and abundant of the fumonisins, FB4 is a significant analogue produced by several fungal species. This technical guide provides an in-depth overview of the fungal species known to produce Fumonisin B4, quantitative production data, detailed experimental protocols for its analysis, and an examination of the biosynthetic pathways involved.
Fungal Species Producing Fumonisin B4
Several fungal species have been identified as producers of Fumonisin B4. The primary producers belong to the Fusarium genus, but species within Aspergillus and Tolypocladium have also been shown to synthesize this mycotoxin.
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Fusarium species:
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Fusarium verticillioides (formerly Fusarium moniliforme): This is one of the main producers of fumonisins, including FB4.[1] It is a common pathogen of maize, and its presence often leads to contamination of corn and corn-based products.
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Fusarium proliferatum : Alongside F. verticillioides, this species is a major producer of fumonisins.[1]
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Aspergillus species:
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Aspergillus niger : While more commonly known for producing other secondary metabolites, some strains of A. niger have been found to produce Fumonisin B2 and B4, particularly on substrates like grapes and raisins.
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Tolypocladium species:
Data Presentation: Quantitative Production of Fumonisin B4
The production of Fumonisin B4 by different fungal species can vary significantly based on the fungal strain, substrate, and environmental conditions such as temperature and water activity. The following tables summarize quantitative data from various studies.
Table 1: Fumonisin B4 Production by Aspergillus niger on Grapes and Raisins
| Strain | Substrate | Fumonisin B4 (μg/kg) | Reference |
| IBT 28753 | Grapes | 1157 | [3] |
| IBT 28964 | Grapes | 14 | [3] |
| Four selected strains | Raisins (moist) | 27 - 356 | [3] |
| Four selected strains | Raisins (decreasing water activity) | 12 - 672 | [3] |
Table 2: Fumonisin B2 and B4 Production by Tolypocladium species on YES Medium at 25°C
| Species | Strain | Fumonisin B2 (µg/cm²) | Fumonisin B4 (µg/cm²) | Reference |
| Tolypocladium inflatum | IBT 41581 | 1.3 | Detected | [4] |
| Tolypocladium inflatum | IBT 41582 | 30 | Detected | [4] |
| Tolypocladium inflatum | IBT 41583 | 0.072 | Detected | [4] |
| Tolypocladium cylindrosporum | All tested strains | Detected | Detected | [2][3] |
| Tolypocladium geodes | CCF 2579 | Detected | Detected | [2][3] |
| Tolypocladium geodes | Other two strains | Detected | Not Detected | [4] |
Experimental Protocols
Fungal Culture and Fumonisin B4 Production
Objective: To culture Fumonisin B4-producing fungi under laboratory conditions conducive to mycotoxin production.
Materials:
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Pure culture of a known Fumonisin B4-producing fungus (e.g., Fusarium proliferatum, Aspergillus niger, or Tolypocladium inflatum).
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Appropriate culture medium (e.g., Yeast Extract Sucrose (YES) agar, Potato Dextrose Agar (PDA), or autoclaved cracked corn kernels).
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Sterile Petri dishes or Erlenmeyer flasks.
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Incubator.
Protocol:
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Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving.
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Pour the sterile medium into Petri dishes or dispense into Erlenmeyer flasks in a laminar flow hood to maintain sterility.
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Inoculate the center of the solid medium or the liquid medium with a small agar plug or a spore suspension of the fungal culture.
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Seal the Petri dishes with parafilm or plug the flasks with sterile cotton.
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Incubate the cultures at a temperature optimal for fumonisin production (typically 25-30°C) in the dark for a period ranging from 7 to 28 days.[2][3]
Extraction of Fumonisin B4 from Fungal Cultures
Objective: To extract Fumonisin B4 from the fungal mycelium and culture medium.
Materials:
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Fungal culture (solid or liquid).
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Extraction solvent: Acetonitrile/water (1:1, v/v) or Methanol/water (3:1, v/v).
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Homogenizer or blender.
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Centrifuge and centrifuge tubes.
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Filter paper or syringe filters (0.45 µm).
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Rotary evaporator (optional).
Protocol:
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For solid cultures, harvest the entire content of the Petri dish (mycelium and agar). For liquid cultures, separate the mycelium from the broth by filtration. The broth can be extracted separately.
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Add the fungal material to a blender jar with the extraction solvent (e.g., 100 mL of solvent for every 10 g of culture material).
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Homogenize at high speed for 3-5 minutes.
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Transfer the homogenate to centrifuge tubes and centrifuge at 4000 x g for 10 minutes to pellet the solid debris.
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Carefully decant the supernatant (the extract) into a clean flask.
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Filter the extract through filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.
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The extract can be concentrated using a rotary evaporator if necessary and then reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.
Quantification of Fumonisin B4 by LC-MS/MS
Objective: To accurately quantify the concentration of Fumonisin B4 in the fungal extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Reagents:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
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Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
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C18 reversed-phase analytical column.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
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Fumonisin B4 analytical standard.
LC-MS/MS Parameters (Example):
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Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the fumonisins, followed by a re-equilibration step.
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Flow Rate: 0.2 - 0.4 mL/min.
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Injection Volume: 5 - 20 µL.
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Fumonisin B4 need to be optimized on the instrument but are typically based on its molecular weight (m/z 690.4 for [M+H]+).
Quantification Protocol:
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Prepare a series of calibration standards of Fumonisin B4 in the initial mobile phase.
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Inject the standards into the LC-MS/MS system to generate a calibration curve.
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Inject the prepared fungal extracts.
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Identify and integrate the peak corresponding to Fumonisin B4 in the chromatograms of the samples based on its retention time and specific MRM transition.
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Quantify the concentration of Fumonisin B4 in the samples by comparing the peak area to the calibration curve.
Mandatory Visualization
Fumonisin Biosynthesis Pathway
The biosynthesis of fumonisins is a complex process involving a cluster of genes known as the FUM gene cluster. The core of this pathway is the synthesis of a polyketide backbone by a polyketide synthase (PKS), encoded by the FUM1 gene.[5] This backbone is then modified by various enzymes, including an aminotransferase (FUM8), oxygenases, and hydroxylases, to produce the final fumonisin molecule.[5]
Caption: Simplified Fumonisin B4 biosynthesis pathway.
Experimental Workflow for Fumonisin B4 Analysis
The following diagram illustrates the general workflow for the analysis of Fumonisin B4 from fungal cultures.
Caption: General experimental workflow for Fumonisin B4 analysis.
Signaling Regulation of Fumonisin Biosynthesis
The expression of the FUM gene cluster is tightly regulated by various environmental and genetic factors. Environmental cues such as nutrient availability (carbon and nitrogen sources), pH, and temperature can influence fumonisin production.[6] These signals are transduced through complex signaling pathways that ultimately control the expression of transcription factors that regulate the FUM genes. For instance, the transcription factor FUM21, a Zn(II)2Cys6 protein, plays a crucial role in activating the expression of other FUM genes.[7]
Caption: Conceptual overview of signaling regulation of fumonisin biosynthesis.
References
- 1. Determination of fumonisins B1, B2, B3 and B4 by high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. integrating-toxin-gene-expression-growth-and-fumonisin-b-1-and-b-2-production-by-a-strain-of-fusarium-verticillioides-under-different-environmental-factors - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Fusarium verticillioides FUM Gene Cluster Encodes a Zn(II)2Cys6 Protein That Affects FUM Gene Expression and Fumonisin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. The Fusarium verticillioides FUM gene cluster encodes a Zn(II)2Cys6 protein that affects FUM gene expression and fumonisin production - PubMed [pubmed.ncbi.nlm.nih.gov]
